(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine" often involves multi-step reactions, including the use of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives incorporating 3-(trifluoromethyl)phenyl scaffolds. These processes are characterized by cyclization reactions and confirmed through X-ray crystallography, highlighting the intricate steps needed to synthesize such compounds (Bielenica et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography. For example, the crystal structure of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one reveals a twisted thiazolidinone ring and specific dihedral angles between phenyl rings, indicating how substituents influence the overall molecular conformation (Yin et al., 2008).
Chemical Reactions and Properties
Research into similar compounds has focused on their potential for bioactivity, such as antihypertensive properties and the ability to serve as CRF1 receptor antagonists. These studies involve condensation reactions with aryl aldehydes and evaluation of biological activity against specific targets, underscoring the chemical reactivity and potential therapeutic applications of these molecules (Sharma et al., 2010; Gully et al., 2002).
Physical Properties Analysis
The physical properties of complex organic molecules are crucial for understanding their behavior in different environments. While specific data on "(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine" are not readily available, studies on related compounds provide insights into solubility, stability, and crystallinity, which are essential for their application in various fields (Ribet et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of such compounds involves studying their reactivity, potential for forming derivatives, and interactions with biological targets. For instance, the synthesis of derivatives through reactions with primary alcohols and amines highlights the versatility and reactivity of these molecules, suggesting a wide range of chemical behaviors and applications (Nasakin et al., 1991).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN6O/c1-2-4-14-11-24(12-16(14)20)17(26)5-3-10-25-22-18(21-23-25)13-6-8-15(19)9-7-13/h6-9,14,16H,2-5,10-12,20H2,1H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXQYSIOBGVED-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCCN2N=C(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCCN2N=C(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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